molecular formula C17H15N3O4 B2767033 3,5-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-31-6

3,5-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2767033
CAS RN: 865287-31-6
M. Wt: 325.324
InChI Key: MYCKEVLCPHUGRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a series of substituted 3- (5-phenyl-1,3,4-oxadiazol-2-yl)-2 H -chromen-2-ones was described using substituted aldehydes with analogues of hydrazine hydrates by grinding technique in the presence of Iodine which helps in the cyclization process .


Molecular Structure Analysis

In a similar compound, the C-O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxadiazole ring are each almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring [r.m.s. deviation 0.002 Å] by 13.42 (18)° .


Chemical Reactions Analysis

The mechanism for the formation of 2,5-disubstituted 1,3,4-oxadiazole involves the presence of lone pair of electron on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid eliminates a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazole, such as those synthesized from various starting materials including 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene, exhibit moderate to excellent anticancer activity against several cancer cell lines like MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (B. Ravinaik et al., 2021). These findings highlight the potential of 1,3,4-oxadiazole derivatives in cancer treatment research.

Material Science

In the realm of material science, novel aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized and characterized. These polymers exhibit good thermal stability and solubility in certain solvents, making them suitable for casting into thin flexible films with potential applications in various industries (I. Sava et al., 2003).

Luminescence and OLEDs

Research on iridium(III) complexes with ligands containing the 1,3,4-oxadiazole motif has demonstrated their utility in creating efficient green phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off. These complexes show significant potential for applications in display technologies due to their superior luminescence properties (Fu-Lin Zhang et al., 2016).

Electrochemistry

Electrochemical studies of monomers for the facile fabrication of poly(amide-amine) films have also been reported. These films exhibit electrochromic and fluorescent properties, indicating their potential use in smart windows and other optoelectronic devices (S. Hsiao & Hui-min Wang, 2016).

Antimicrobial Activity

Compounds incorporating the 1,3,4-oxadiazole unit have shown promising antimicrobial activity. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have demonstrated significant growth inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strain Candida albicans (M. A. Bhat et al., 2013).

properties

IUPAC Name

3,5-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-8-12(9-14(10-13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKEVLCPHUGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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